An In-depth Technical Guide on the Structure of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester
An In-depth Technical Guide on the Structure of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester, a fully protected derivative of N-glycolylneuraminic acid (Neu5Gc). Due to the limited availability of specific experimental data for this exact molecule, this guide combines general knowledge with data from closely related and structurally similar compounds to offer a valuable resource for researchers in glycobiology and medicinal chemistry. The guide covers the compound's structure, physicochemical properties, and its significance in the broader context of sialic acid research. Detailed, representative experimental protocols for its synthesis, purification, and characterization by spectroscopic methods are provided, alongside a discussion of its potential biological roles and applications.
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] They play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions.[2] N-glycolylneuraminic acid (Neu5Gc) is a major sialic acid in most mammals, synthesized from N-acetylneuraminic acid (Neu5Ac) by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[3] Humans have a loss-of-function mutation in the CMAH gene, rendering them unable to synthesize Neu5Gc.[1] Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources, leading to immunological responses and potential implications in diseases such as cancer and cardiovascular conditions.[4]
The study of Neu5Gc-containing glycoconjugates often requires chemically modified derivatives to enhance stability, facilitate synthesis, or enable specific analytical techniques. 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is a fully protected form of Neu5Gc, where all hydroxyl groups are acetylated and the carboxylic acid is esterified. This peracetylated form offers increased solubility in organic solvents and serves as a key intermediate in the synthesis of more complex glycoconjugates.[5] This guide will delve into the structural and experimental aspects of this important molecule.
Physicochemical Properties
While specific experimental data for 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is scarce, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Reference |
| Molecular Formula | C24H33NO16 | [6] |
| Molecular Weight | 591.52 g/mol | [6] |
| CAS Number | 118865-38-6 | [6] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | [6] |
| Storage | -20°C |
Synthesis and Purification
Representative Experimental Protocol: Synthesis
Step 1: Methyl Esterification of N-Glycolylneuraminic Acid
-
Suspend N-glycolylneuraminic acid (Neu5Gc) in anhydrous methanol.
-
Add a catalytic amount of a strong acid catalyst (e.g., acetyl chloride or a strongly acidic ion-exchange resin).[7]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is fully dissolved and the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or an anion-exchange resin).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-glycolylneuraminic acid methyl ester.
Step 2: Peracetylation
-
Dissolve the crude N-glycolylneuraminic acid methyl ester in a mixture of acetic anhydride and pyridine (or another suitable base).[8]
-
Stir the reaction at room temperature overnight or until TLC analysis indicates the complete formation of the peracetylated product.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester.
Representative Experimental Protocol: Purification
The crude product can be purified by silica gel column chromatography.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a silica gel column equilibrated with a non-polar solvent (e.g., hexane or toluene).
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester as a white solid.
Spectroscopic Characterization
Specific NMR and mass spectrometry data for 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester are not available. The following tables present expected chemical shifts and mass-to-charge ratios based on data from the closely related compound, 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester, and general knowledge of NMR and MS fragmentation patterns of peracetylated sugars.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.3 | m | H-4 |
| ~5.2 | m | H-7 |
| ~5.0 | m | H-8 |
| ~4.8 | m | H-6 |
| ~4.3 | dd | H-9a |
| ~4.1 | dd | H-9b |
| ~4.0 | m | H-5 |
| ~3.8 | s | OCH₃ (Ester) |
| ~2.5 | dd | H-3eq |
| ~2.1-1.9 | multiple s | 6 x O-Acetyl CH₃ |
| ~1.9 | dd | H-3ax |
¹³C NMR (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~170-172 | C=O (Acetyl, Glycolyl, Ester) |
| ~98 | C-2 |
| ~72-68 | C-4, C-6, C-7, C-8 |
| ~62 | C-9 |
| ~53 | OCH₃ (Ester) |
| ~49 | C-5 |
| ~38 | C-3 |
| ~23-20 | CH₃ (Acetyl) |
Mass Spectrometry (MS) (Predicted)
Electrospray Ionization (ESI-MS):
| m/z | Ion |
| 614.2 [M+Na]⁺ | Sodium Adduct |
| 592.2 [M+H]⁺ | Protonated Molecule |
Electron Ionization (EI-MS) Fragmentation: Fragmentation would be complex, with characteristic losses of acetic acid (60 Da), ketene (42 Da), and the methoxycarbonyl group (59 Da).[9]
Biological Significance and Applications
The peracetylated form of Neu5Gc methyl ester is primarily a synthetic intermediate. Its biological activity is limited due to the masking of the hydroxyl groups, which are essential for biological recognition. However, its utility lies in its role as a precursor for the synthesis of various biologically relevant molecules.[5]
Applications include:
-
Synthesis of Glycosyl Donors: It can be converted into glycosyl halides or other activated forms for use in glycosylation reactions to synthesize complex oligosaccharides, glycolipids, and glycoproteins containing Neu5Gc.
-
Preparation of Neoglycoconjugates: It can be used to synthesize neoglycoconjugates, which are valuable tools for studying carbohydrate-protein interactions and for the development of diagnostics and therapeutics.
-
Metabolic Labeling Studies: Although less common for the peracetylated form, derivatives of Neu5Gc are used in metabolic labeling experiments to track the incorporation and distribution of this non-human sialic acid in cells and organisms.
Signaling Pathway Involvement
While 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester itself is not directly involved in signaling, the parent molecule, Neu5Gc, is a critical component of sialoglycans that modulate various signaling pathways. The presence of Neu5Gc on cell surface glycans can alter the binding of endogenous lectins, such as Siglecs, which are important regulators of immune cell signaling. The incorporation of dietary Neu5Gc into human tissues can lead to the generation of anti-Neu5Gc antibodies, triggering chronic inflammation, a process implicated in the progression of cancer and other diseases.
The following diagram illustrates the general biosynthetic pathway of O-acetylated sialic acids, a modification that, like N-glycolylation, adds to the diversity of sialic acid structures and their biological functions.
Caption: Biosynthesis and transport of O-acetylated sialic acids.
Conclusion
2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is a valuable, fully protected derivative of the biologically significant sialic acid, Neu5Gc. While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established principles of carbohydrate chemistry and data from analogous molecules. As research into the roles of Neu5Gc in health and disease continues to expand, the utility of such protected derivatives as synthetic intermediates will undoubtedly grow, enabling the development of new tools to probe the complexities of the sialome.
References
- 1. Expression and distribution of N-acetyl and N-glycolylneuraminic acids in secreted and cell-associated glycoconjugates by two human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic acid methyl ester | Delchimica [delchimica.com]
- 3. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and distribution of N-acetyl- and N-glycolylneuraminic acids in culture media and cell-associated glycoconjugates from human malignant mesothelioma and adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester | 118865-38-6 [m.chemicalbook.com]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cem.de [cem.de]
- 9. researchgate.net [researchgate.net]
- 10. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
